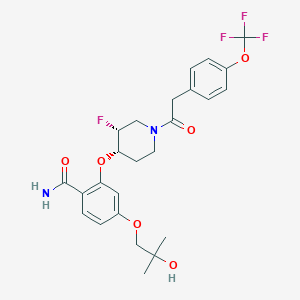

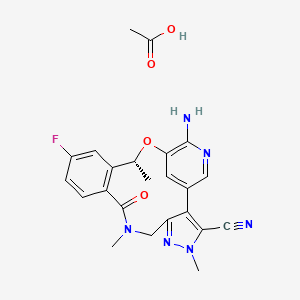

![molecular formula C21H24N4O3 B610065 N-(1,3-二甲基-2-氧代-6-(吡咯烷-1-基)-2,3-二氢-1H-苯并[d]咪唑-5-基)-2-甲氧基苯甲酰胺 CAS No. 900305-37-5](/img/structure/B610065.png)

N-(1,3-二甲基-2-氧代-6-(吡咯烷-1-基)-2,3-二氢-1H-苯并[d]咪唑-5-基)-2-甲氧基苯甲酰胺

描述

科学研究应用

High-Temperature Energy Storage

PFI-4, also known as fluorinated polyimides (PFI), has been used in the development of dielectric materials with high discharged energy density, enduring temperature resistance, and high reliability. The introduction of bulky –CF3 substituents reduces the intermolecular interactions, increases the free volume, and suppresses the high-temperature leakage conductance loss. As a result, the PFI with lower dielectric constant exhibit enhanced breakdown strengths, leading to a high discharged energy density of 3.6 J cm−3, alongside a charge-discharge energy efficiency of ∼80% at 150°C . This underscores the great potential of PFI for applications in the field of high-temperature energy storage.

Optoelectronic Devices

PFI-4 has been utilized in the synthesis of a well-dispersed poly (3,4-ethylene dioxythiophene) (PEDOT) colloid solution, which could be subsequently cast into an efficient hole-transporting layer (HTL) for optoelectronic devices. A uniform, interpenetrating PEDOT network with a deep-lying highest occupied molecular orbital (HOMO) position could be obtained in the PEDOT:PFI layer. For solar cells, a superior organic photovoltaic efficiency of 15.1% and a perovskite solar cell efficiency of 17.8% were achieved . As for organic photodetectors, an extremely low dark current density of 6.2 nA cm−2 with an external quantum efficiency of 67% at 1000 nm wavelength was achieved .

Mechanical Pre-refining in CNF Production

PFI-4 has been used in the mechanical pre-refining step in the production of cellulose nanofibrils (CNF). This study sheds light on the role of PFI mill refining as a mechanical pretreatment for CNF production. Low PFI mill revolutions were preferred for optimal fibrillation of both hardwood and softwood fibers prior to the high-shear mechanical treatment .

作用机制

Target of Action

PFI-4, also known as N-(1,3-Dimethyl-2-oxo-6-(pyrrolidin-1-yl)-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-2-methoxybenzamide, is a potent and highly selective inhibitor of the BRPF1 Bromodomain (BRPF1B) . The BRPF1B is part of the BRPF (bromodomain and PHD finger-containing) family, which operates as scaffolds to assemble MYST-family histone acetyltransferases (HATs) complexes .

Mode of Action

PFI-4 acts by displacing the BRPF1 bromodomain from Histone H3.3 . This displacement disrupts the interaction between BRPF1B and Histone H3.3, thereby inhibiting the function of the HBO1/BRPF1 complex .

Biochemical Pathways

The primary biochemical pathway affected by PFI-4 is the HBO1/BRPF1 complex pathway. The HBO1/BRPF1 complex plays a crucial role in the acetylation of histones, a process that is essential for the regulation of gene expression . By inhibiting BRPF1B, PFI-4 disrupts this pathway, potentially leading to changes in gene expression.

Pharmacokinetics

It is noted that pfi-4 is cell-permeable , suggesting that it can readily cross cell membranes and reach its target sites within cells.

Result of Action

The inhibition of BRPF1B by PFI-4 disrupts the function of the HBO1/BRPF1 complex, leading to changes in gene expression. This disruption can be used to study bone loss and osteolytic malignant bone lesions . In vitro studies have shown that PFI-4 significantly reduces MMP9 secretion in osteoclasts .

属性

IUPAC Name |

N-(1,3-dimethyl-2-oxo-6-pyrrolidin-1-ylbenzimidazol-5-yl)-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O3/c1-23-17-12-15(22-20(26)14-8-4-5-9-19(14)28-3)16(25-10-6-7-11-25)13-18(17)24(2)21(23)27/h4-5,8-9,12-13H,6-7,10-11H2,1-3H3,(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCIJLRJBZDBVDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C(=C2)NC(=O)C3=CC=CC=C3OC)N4CCCC4)N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-Dimethyl-2-oxo-6-(pyrrolidin-1-yl)-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-2-methoxybenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: PFI-4 is a potent and selective inhibitor of the bromodomain and PHD finger-containing protein 1B (BRPF1B) [ , ]. BRPF1B is a scaffolding protein that recruits histone acetyltransferases of the MYST family to chromatin, influencing gene expression. By binding to the bromodomain of BRPF1B, PFI-4 displaces it from chromatin, ultimately leading to the repression of specific transcriptional programs [ ].

A: Studies show that PFI-4, in combination with Taxol, significantly reduces the viability of Taxol-resistant TNBC cells [ ]. This effect is attributed to a dual mechanism. First, PFI-4 negatively impacts ribosome biogenesis-related genes, reducing protein translation in resistant cells. Second, PFI-4 directly interacts with the promoter region of the ABCB1 gene, a multidrug resistance transporter, leading to decreased ABCB1 expression [ ]. This dual action makes the TNBC cells more susceptible to Taxol.

A: Research suggests that PFI-4 itself does not directly inhibit cell growth and proliferation [ ]. Its main mode of action is through modulating gene expression by targeting BRPF1B.

A: PFI-4 demonstrates the ability to impair the differentiation of both murine bone marrow cells and human monocytes into osteoclasts, which are cells responsible for bone resorption [ ]. This effect is achieved by specifically repressing the transcriptional programs crucial for osteoclastogenesis [ ].

A: Yes, research indicates that PFI-4 might act as an inhibitor of the efflux transporter ABCG2 [ ]. This off-target effect could potentially influence the intracellular accumulation of certain drugs, like TAK-243 [ ].

A: The ability of PFI-4 to impair osteoclast differentiation suggests its potential application in treating conditions characterized by excessive bone resorption, such as osteoporosis. It could also be investigated as a therapeutic agent for managing osteolytic malignant bone lesions [ ].

A: While specific SAR studies for PFI-4 are not detailed in the provided research papers, the development of PFI-4 and its analogs with varying selectivity for BRPF isoforms highlights the significance of structural modifications in influencing target affinity and selectivity [ ]. Further research in this area would be beneficial for optimizing the therapeutic potential of PFI-4.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

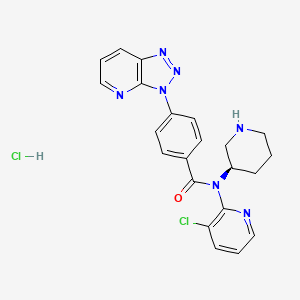

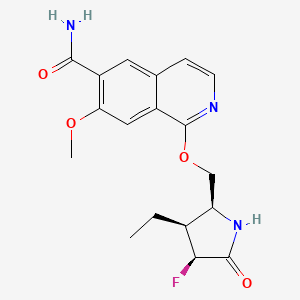

![1-((3R,4R)-3-(((5-chloro-2-((1-methyl-1H-pyrazol-4-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)methyl)-4-methoxypyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B609989.png)

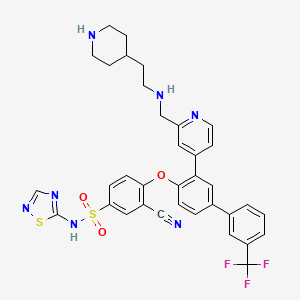

![(R)-6-neopentyl-2-(pyridin-2-ylmethoxy)-6,7-dihydropyrimido[2,1-c][1,4]oxazin-4(9H)-one](/img/structure/B609990.png)

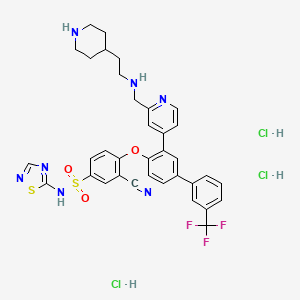

![2-((S)-1-((2S,5R)-5-(4-chloro-5-fluoro-2-(trifluoromethyl)phenyl)tetrahydrofuran-2-yl)ethyl)-7-(4-methyl-1H-imidazol-1-yl)-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione](/img/structure/B609995.png)

![2-Propen-1-one, 1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1-piperidinyl]-](/img/structure/B609998.png)

![5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1(2H)-one](/img/structure/B610004.png)